5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form new ring systems through cyclization reactions.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving pyrrolopyrimidines.
Sodium thiosulfate: Used to quench iodination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, leading to the modulation of cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins and downregulating antiapoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine.
5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group at the 4th position.
4-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom at the 5th position.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties.
Properties
CAS No. |
1303426-83-6 |
---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
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